N-Monodesmethyl bedaquiline
Beschreibung
Contextualization within Diarylquinoline Antimycobacterials
N-Monodesmethyl bedaquiline (B32110) belongs to the diarylquinoline class of antimycobacterial agents. ontosight.aidrugbank.com This class is characterized by a novel mechanism of action that targets mycobacterial energy metabolism. nih.gov Bedaquiline, the parent compound of N-Monodesmethyl bedaquiline, was the first diarylquinoline approved for the treatment of pulmonary MDR-TB in adults, marking a significant advancement in the fight against resistant strains of Mycobacterium tuberculosis. nih.govsci-hub.se The core structure of diarylquinolines, featuring a quinoline (B57606) nucleus with side chains, is crucial for their antimycobacterial activity. oup.com
| Property | Data |
| Chemical Name | (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol synzeal.com |
| Molecular Formula | C31H29BrN2O2 synzeal.com |
| Molecular Weight | 541.5 g/mol synzeal.com |
| Parent Compound | Bedaquiline ontosight.ai |
| Metabolic Pathway | N-demethylation via CYP3A4 ontosight.aioup.com |
| Antimycobacterial Potency | 4- to 6-fold lower than bedaquiline nih.govlgmpharma.com |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBOQBZOZDRXCQ-BVRKHOPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235434 | |
| Record name | N-Monodesmethyl bedaquiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861709-47-9 | |
| Record name | N-Monodesmethyl bedaquiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861709479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Monodesmethyl bedaquiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-MONODESMETHYL BEDAQUILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W96L2O9I1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Biotransformation of N Monodesmethyl Bedaquiline
Enzymatic Formation from Bedaquiline (B32110)
The conversion of bedaquiline to N-monodesmethyl bedaquiline is a phase I metabolic reaction, specifically an N-demethylation process. oup.comresearchgate.net This involves the removal of a methyl group from the dimethylamino moiety of the bedaquiline molecule. ontosight.ai
Primary Role of Cytochrome P450 3A4 (CYP3A4) in N-Demethylation
Numerous in vitro and in vivo studies have unequivocally identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the N-demethylation of bedaquiline to form this compound (M2). drugbank.comontosight.aifda.govoup.comresearchgate.nettandfonline.comeuropa.eueuropa.eu The significant role of CYP3A4 is underscored by the fact that its inhibition or induction can substantially alter bedaquiline's plasma concentrations. tandfonline.comnih.gov In vitro studies using human liver microsomes have confirmed that CYP3A4 is the major isoenzyme involved in this metabolic pathway. fda.goveuropa.eueuropa.eu Research indicates that the CYP3A family of enzymes is responsible for over 75% of bedaquiline clearance and M2 generation. frontiersin.org
Involvement of Other Cytochrome P450 Isoenzymes (e.g., CYP2C8, CYP2C19, CYP1A1, CYP2C18)
While CYP3A4 is the primary catalyst, other cytochrome P450 isoenzymes also contribute to the formation of this compound, albeit to a lesser extent. mdpi.com Studies have identified CYP2C8 and CYP2C19 as being involved in the N-demethylation of bedaquiline. nih.govresearchgate.netnih.govdrugbank.com In fact, one study determined the Michaelis-Menten constant (Km) values for M2 formation to be 8.5 µM for CYP3A4, 13.1 µM for CYP2C8, and 21.3 µM for CYP2C19, suggesting that while CYP3A4 has the highest affinity, the other two enzymes are also capable of metabolizing bedaquiline. nih.govresearchgate.netnih.govdrugbank.com Further research has also implicated CYP1A1 and CYP2C18 in this metabolic process. mdpi.comdovepress.com
Table 1: Cytochrome P450 Isoenzymes Involved in the Formation of this compound
| Enzyme | Role | Supporting Evidence |
|---|---|---|
| CYP3A4 | Primary enzyme in N-demethylation | Major contributor to bedaquiline metabolism and M2 formation. drugbank.comfda.govoup.comtandfonline.comeuropa.eu |
| CYP2C8 | Contributes to N-demethylation | Involved in M2 formation, with a reported Km value of 13.1 µM. researchgate.netfrontiersin.orgnih.gov |
| CYP2C19 | Contributes to N-demethylation | Involved in M2 formation, with a reported Km value of 21.3 µM. researchgate.netfrontiersin.orgnih.gov |
| CYP1A1 | Minor role in metabolism | Also plays a role in the metabolism of bedaquiline. mdpi.comdovepress.com |
| CYP2C18 | Minor role in metabolism | Also plays a role in the metabolism of bedaquiline. mdpi.comdovepress.com |
Mechanistic Aspects of Oxidative Metabolism
The formation of this compound from bedaquiline is an oxidative metabolic process. This N-demethylation reaction is a common phase I metabolic pathway for many drugs. In the case of bedaquiline, this process significantly influences the drug's pharmacokinetic properties.
Subsequent Metabolic Fates of this compound
Following its formation, this compound (M2) can undergo further metabolism.
Formation of N-Didesmethyl Metabolite (M3)
This compound (M2) is further demethylated to form the N-didesmethyl metabolite, known as M3. fda.govoup.comnih.gov This subsequent N-demethylation reaction is also believed to be mediated by CYP3A4. tandfonline.com M3 is considered a quantitatively less important metabolite compared to M2 and possesses negligible antimycobacterial activity. fda.govtandfonline.comoup.com
Identification of Other Metabolites (e.g., M5, M6) in Research Models
Metabolomic studies using human hepatocytes have led to the identification of additional novel metabolites of bedaquiline, including M5 and M6. nih.gov M5 has been identified as an aldehyde intermediate, and its formation is also primarily mediated by CYP3A4. mdpi.combohrium.com M6 is proposed to be a carboxylic acid metabolite. bohrium.com The identification of these metabolites provides a more comprehensive understanding of the complex metabolic pathways of bedaquiline and its initial metabolite, this compound.
Factors Influencing Metabolic Formation in Pre-clinical Models
The metabolic formation of this compound is significantly influenced by the activity of cytochrome P450 enzymes, particularly CYP3A4. Factors that induce or inhibit this enzyme system can alter the levels of both bedaquiline and its N-monodesmethyl metabolite.
Enzyme Induction and Inhibition Effects on Metabolite Levels
The co-administration of drugs that are inducers or inhibitors of CYP3A4 can have a marked effect on the plasma concentrations of bedaquiline and, consequently, the formation of this compound. ontosight.ainih.gov
Enzyme Induction:
Strong inducers of CYP3A4 can decrease the plasma concentration of bedaquiline, leading to a reduced therapeutic effect. nih.goveuropa.eunih.gov For instance, co-administration of the potent CYP3A4 inducer rifampicin (B610482) has been shown to reduce the exposure (AUC) to bedaquiline by approximately 52%. efda.gov.eteuropa.eueuropa.eu Another study investigating the interaction with rifampin and rifapentine, both CYP3A4 inducers, also demonstrated lower bedaquiline exposures. asm.org Efavirenz, a moderate inducer of CYP3A4, is also expected to reduce bedaquiline concentrations by about 50% with multiple-dose administration. asm.orgnih.gov This reduction in the parent drug level is a direct consequence of increased metabolism to this compound and other metabolites.
| Inducer | Effect on Bedaquiline Exposure (AUC) | Reference |
| Rifampicin | Decreased by 52% | efda.gov.eteuropa.eueuropa.eu |
| Rifapentine | Decreased exposure | asm.org |
| Efavirenz | Predicted 50% reduction | asm.orgnih.gov |
Enzyme Inhibition:
Conversely, co-administration with inhibitors of CYP3A4 can increase the systemic exposure to bedaquiline, potentially leading to an increased risk of adverse reactions. nih.goveuropa.eunih.gov The short-term co-administration of ketoconazole, a potent CYP3A4 inhibitor, was found to increase the exposure (AUC) to bedaquiline by 22%. europa.eu Similarly, lopinavir/ritonavir, another CYP3A4 inhibitor, increased the AUC of bedaquiline by 22%. europa.euuct.ac.za Such interactions slow down the metabolism of bedaquiline, leading to higher plasma concentrations of the parent drug and a potentially altered rate of this compound formation.
| Inhibitor | Effect on Bedaquiline Exposure (AUC) | Reference |
| Ketoconazole | Increased by 22% | europa.eu |
| Lopinavir/Ritonavir | Increased by 22% | europa.euuct.ac.za |
In Vitro Metabolic Stability Studies
In vitro studies are crucial for characterizing the metabolic profile of a drug candidate. For bedaquiline, these studies have been instrumental in identifying the key enzymes involved in its metabolism.
In vitro metabolism studies using human liver microsomes have definitively identified CYP3A4 as the major isoenzyme responsible for the metabolism of bedaquiline and the formation of this compound (M2). drugbank.comefda.gov.eteuropa.eurwandafda.gov.rw These studies have shown that while other enzymes like CYP2C8 and CYP2C19 may play a minor role, the contribution of CYP3A4 is predominant.
Furthermore, in vitro studies have investigated the potential of bedaquiline and its N-monodesmethyl metabolite to act as inhibitors or inducers of CYP450 enzymes. Results indicate that bedaquiline does not significantly inhibit a range of CYP450 enzymes at clinically relevant concentrations, including CYP1A2, CYP2A6, CYP2C8/9/10, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. efda.gov.eteuropa.eu It also does not appear to induce the activities of CYP1A2, CYP2C9, or CYP2C19. efda.gov.eteuropa.eu This information is vital for predicting potential drug-drug interactions.
| Enzyme | Role in Bedaquiline Metabolism | Bedaquiline/M2 Effect on Enzyme | Reference |
| CYP3A4 | Major enzyme in formation of this compound | Not significantly inhibited or induced by bedaquiline | drugbank.comefda.gov.eteuropa.eurwandafda.gov.rw |
| CYP2C8 | Minor role | Not significantly inhibited by bedaquiline | efda.gov.et |
| CYP2C19 | Minor role | Not significantly inhibited or induced by bedaquiline | efda.gov.eteuropa.eu |
| CYP1A2 | Not a major contributor | Not significantly inhibited or induced by bedaquiline | efda.gov.eteuropa.eu |
| CYP2D6 | Not a major contributor | Not significantly inhibited by bedaquiline | efda.gov.et |
Pharmacological and Biological Activities of N Monodesmethyl Bedaquiline in Pre Clinical Systems
In Vitro Antimycobacterial Efficacy
The in vitro activity of N-monodesmethyl bedaquiline (B32110) has been evaluated to determine its potency against various strains of Mycobacterium tuberculosis and to characterize its bactericidal effects.
Comparative Potency Against Mycobacterium tuberculosis Strains (e.g., Drug-Sensitive, MDR, XDR)
N-monodesmethyl bedaquiline (M2) demonstrates activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates. However, its potency is notably lower than that of the parent drug, bedaquiline. In vitro studies have consistently shown that M2 is four to six times less active in terms of its antimycobacterial potency scispace.com. While bedaquiline has shown efficacy in treating both MDR-TB and XDR-TB, the direct comparative efficacy of M2 across these resistant strains is less extensively documented, though it is understood to follow a similar but attenuated pattern of activity nih.govinternationaljournalssrg.org.
Evaluation of Minimal Inhibitory Concentrations (MIC) in Culture
The minimal inhibitory concentration (MIC) is a key measure of a compound's in vitro antimicrobial activity. For bedaquiline, the MIC against sensitive strains of M. tuberculosis is typically low, with a reported value of 0.06 μg/ml in 7H9 medium frontiersin.org. Studies have established MIC quality control ranges for bedaquiline against the H37Rv reference strain as 0.015 to 0.12 μg/ml for agar dilution methods and 0.015 to 0.06 μg/ml for broth microdilution nih.gov.
While specific and direct comparative MIC values for this compound (M2) are not as widely reported, its reduced potency suggests that its MIC values would be correspondingly higher than those of bedaquiline. For instance, against various nontuberculous mycobacteria (NTM), bedaquiline has shown MIC values ranging from 0.003 to 1.0 µg/ml nih.gov. Given that M2 is less potent, its MICs would be expected to be higher.
| Compound | M. tuberculosis Strain | MIC Range (µg/mL) |
|---|---|---|
| Bedaquiline | H37Rv (Reference Strain) | 0.015 - 0.12 |
| This compound (M2) | M. tuberculosis (General) | Higher than Bedaquiline (Estimated) |
Molecular Mechanism of Action
The mechanism through which this compound exerts its antimycobacterial effect is identical to that of bedaquiline, targeting the essential process of cellular energy production in Mycobacterium tuberculosis.
Interaction with Mycobacterial ATP Synthase Subunit c
The primary molecular target of this compound is the mycobacterial F1Fo-ATP synthase, a critical enzyme for the synthesis of adenosine triphosphate (ATP) scispace.com. Specifically, it binds to the oligomeric and proteolipidic subunit c of the enzyme scispace.com. This binding interaction physically obstructs the rotation of the c-ring within the Fo domain of the ATP synthase nih.gov. The interaction is highly specific to the mycobacterial enzyme, which contributes to the compound's selective toxicity. Structural studies have revealed that bedaquiline binds to a pocket at the interface of subunits a and c, effectively jamming the proton translocation machinery nih.govbiorxiv.org. It is understood that M2 interacts with the same target site, albeit with a lower binding affinity, which accounts for its reduced potency.
Impact on Adenosine Triphosphate (ATP) Synthesis and Energy Metabolism
By binding to and inhibiting the function of the ATP synthase subunit c, this compound disrupts the proton pump activity of the enzyme scispace.com. This inhibition directly halts the synthesis of ATP, the primary energy currency of the cell. The depletion of ATP has profound consequences for the mycobacterium, affecting numerous energy-dependent cellular processes. This disruption of energy metabolism is ultimately what leads to the cessation of growth and, eventually, cell death scispace.com. The inhibition of ATP synthesis is effective against both actively replicating and dormant, non-replicating mycobacteria, a crucial characteristic for treating persistent tuberculosis infections nih.gov. The impact of M2 on ATP synthesis mirrors that of bedaquiline, leading to a rapid depletion of intracellular ATP levels and subsequent bactericidal effects researchgate.net.
Comparative Biological Activity with Bedaquiline
Pre-clinical studies have consistently demonstrated that this compound possesses lower antimycobacterial potency compared to bedaquiline. In vitro assessments against Mycobacterium tuberculosis indicate that the M2 metabolite is significantly less active. nih.govfrontiersin.orgsums.ac.ir The antimicrobial activity of this compound is reported to be three to six times lower than that of the parent drug, bedaquiline. nih.gov Some studies have quantified this reduction in potency as being approximately 5-fold lower than bedaquiline. researchgate.net This reduced intrinsic activity means that M2 is not considered a major contributor to the direct bactericidal efficacy of a bedaquiline-containing regimen.
| Compound | Relative Potency vs. M. tuberculosis |
|---|---|
| Bedaquiline | Baseline |
| This compound (M2) | 3 to 6-fold lower activity nih.gov |
The differential activity between bedaquiline and its M2 metabolite stems from their interaction with the primary molecular target, the F1F0-ATP synthase in Mycobacterium tuberculosis. nih.govnih.gov Bedaquiline exerts its potent bactericidal effect by binding to the c-subunit of the ATP synthase, which inhibits the enzyme's function and disrupts the pathogen's cellular energy production. biorxiv.orgnih.govmdpi.com
The structural modification from bedaquiline to this compound involves the removal of a methyl group from the terminal dimethylamino moiety. This dimethylamino group is understood to be a critical component for the high-affinity interaction with the ATP synthase target. nih.gov Although direct comparative binding studies are not extensively detailed in the available literature, the demethylation logically results in an altered or weaker interaction with the binding site on the c-subunit. This less effective binding is the presumed molecular basis for the observed reduction in inhibitory potency against the ATP synthase, leading to the diminished antimycobacterial activity of this compound compared to the parent compound.
Cellular Interactions and Biochemical Effects in Pre-clinical Models
Beyond its direct antimycobacterial action, this compound exhibits distinct interactions at the cellular level, particularly concerning phospholipid deposition.
A significant finding from in vitro pre-clinical studies is that this compound is a more potent inducer of phospholipidosis than bedaquiline itself. nih.govfrontiersin.orgasm.orgru.nl Phospholipidosis is a condition characterized by the excessive intracellular accumulation of phospholipids (B1166683) within lysosomes, a characteristic shared by many cationic amphiphilic drugs.
Studies using cellular models have shown that M2 causes a greater disruption of cellular phospholipid deposition. nih.gov This finding is strongly supported by pharmacokinetic data demonstrating that this compound accumulates at substantially higher concentrations within cells, such as peripheral blood mononuclear cells (PBMCs), compared to bedaquiline. asm.orgru.nl The intracellular-to-plasma concentration ratio for M2 is significantly higher than that for bedaquiline, suggesting a greater propensity to be sequestered within cells, which likely drives its more pronounced effect on phospholipid accumulation. asm.org
| Compound | Effect on Phospholipid Deposition (In Vitro) | Intracellular Accumulation |
|---|---|---|
| Bedaquiline | Inducer | Lower intracellular-plasma ratio asm.org |
| This compound (M2) | Stronger inducer than Bedaquiline nih.govfrontiersin.orgru.nl | Significantly higher intracellular-plasma ratio asm.orgru.nl |
Current pre-clinical research on this compound has primarily focused on its activity as a metabolite of bedaquiline and its role in phospholipidosis. As of now, specific off-target interactions or effects on other distinct cellular pathways have not been prominently identified in the scientific literature. Its biological activity is predominantly understood in the context of its reduced affinity for the mycobacterial ATP synthase and its enhanced ability to induce phospholipidosis in host cells. The broader cellular effects of this compound remain an area for potential future investigation.
Analytical Methodologies for Research and Quantification of N Monodesmethyl Bedaquiline
Chromatographic Techniques for Metabolite Separation
Chromatographic separation is fundamental to the accurate quantification of N-Monodesmethyl bedaquiline (B32110), allowing for its isolation from the parent compound and other endogenous components in biological samples. Liquid chromatography, in particular, has proven to be an effective approach.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary analytical tool for the quantification of N-Monodesmethyl bedaquiline due to its high sensitivity and selectivity. nih.govresearchgate.net Various LC-MS/MS methods have been developed for the simultaneous determination of bedaquiline and this compound in human plasma and serum. nih.govasm.org These methods commonly employ a triple-quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. nih.gov
The specific detection of this compound is achieved through selected reaction monitoring (SRM), with a typical mass transition of m/z 541.1 to m/z 480.1. nih.gov The use of a deuterated internal standard, such as deuterated bedaquiline, is a common practice to ensure accuracy and precision. nih.govasm.org Furthermore, LC-MS/MS methods have been successfully developed and validated for the analysis of this compound in other challenging matrices such as dried blood spots and breast milk, demonstrating the versatility of this technique. nih.govresearchgate.net
While LC-MS/MS is often preferred for its sensitivity, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection offers a more accessible alternative for the analysis of bedaquiline and its metabolites. allmultidisciplinaryjournal.com Reverse-phase HPLC (RP-HPLC) methods have been developed for the estimation of bedaquiline in bulk and pharmaceutical formulations. allmultidisciplinaryjournal.com These methods typically utilize a C18 column for separation. allmultidisciplinaryjournal.com
The mobile phase composition is a critical parameter in HPLC method development. For instance, a mixture of acetonitrile and a phosphate buffer is often used to achieve optimal separation. allmultidisciplinaryjournal.com The development and validation of such methods are guided by the International Conference on Harmonisation (ICH) guidelines to ensure reliability and reproducibility. allmultidisciplinaryjournal.comwisdomlib.org While many published HPLC methods focus on the parent drug, the principles can be adapted for the specific quantification of this compound.
Method Validation Parameters for Research Use
The validation of analytical methods is essential to ensure that they are suitable for their intended purpose. This involves the evaluation of several key parameters to demonstrate the method's reliability and accuracy.
Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. For the quantification of this compound using LC-MS/MS, a linear calibration curve was established over a concentration range of 0.05 to 6.00 mg/L. nih.govasm.org This method demonstrated a high degree of linearity with a correlation coefficient (R²) of 0.999. nih.govasm.org In another study focusing on breast milk, the calibration curve for this compound was best described by a quadratic regression over a range of 0.0312 to 2.00 µg/mL, with a correlation coefficient (r) of 0.9993. researchgate.net
| Parameter | Value | Matrix | Analytical Method |
|---|---|---|---|
| Calibration Range | 0.05 - 6.00 mg/L | Human Serum | LC-MS/MS |
| Correlation Coefficient (R²) | 0.999 | Human Serum | LC-MS/MS |
| Calibration Range | 0.0312 - 2.00 µg/mL | Breast Milk | LC-MS/MS |
| Correlation Coefficient (r) | 0.9993 | Breast Milk | LC-MS/MS |
Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of agreement among a series of measurements. For this compound in human serum, the calculated accuracy ranged from 2.9% to 8.5%. nih.govasm.org The precision of this method was also found to be high, with within-run precision ranging from 3.1% to 5.2% and between-run precision from 0.0% to 4.6%. nih.govasm.org In a study analyzing breast milk, the inter- and intra-day validation accuracies for this compound were between 104.2% and 106.5%, with a coefficient of variation below 9.2%. researchgate.net The principles of these validation studies are applicable to other research matrices, such as in a study that investigated the penetration of bedaquiline into the central nervous system of rats, where drug concentrations in brain tissue were determined using LC-MS/MS. rsc.org
| Parameter | Value | Matrix |
|---|---|---|
| Accuracy | 2.9% to 8.5% | Human Serum |
| Within-Run Precision | 3.1% to 5.2% | Human Serum |
| Between-Run Precision | 0.0% to 4.6% | Human Serum |
| Inter- and Intra-day Accuracy | 104.2% to 106.5% | Breast Milk |
| Coefficient of Variation | <9.2% | Breast Milk |
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For this compound, a lower limit of quantification (LLOQ) of 0.05 mg/L has been established for an LC-MS/MS method in human serum. nih.govasm.org For HPLC methods, the LOD and LOQ for the parent compound, bedaquiline, have been reported as 0.487 µg/ml and 1.477 µg/ml, respectively, providing an indication of the sensitivity that can be achieved with this technique. allmultidisciplinaryjournal.com
Sample Preparation and Extraction Strategies for Metabolite Analysis
The accurate quantification of this compound from complex biological matrices is critically dependent on effective sample preparation and extraction. The primary goal of these strategies is to isolate the analyte from interfering endogenous substances such as proteins, salts, and phospholipids (B1166683), thereby enhancing the sensitivity and reliability of the subsequent analysis. Several techniques have been developed and validated for various biological samples, including plasma, serum, breast milk, and peripheral blood mononuclear cells (PBMCs). nih.govasm.org The most common methods are protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Protein Precipitation (PPT): This is often considered the simplest and most rapid method for sample cleanup. nih.gov It involves adding a water-miscible organic solvent to the biological sample (e.g., serum or plasma) to denature and precipitate proteins. nih.govresearchgate.net A common precipitation reagent is a mixture of methanol and acetonitrile. nih.govresearchgate.net After adding the reagent, the sample is vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant, which contains the analyte, is then directly injected into the analytical system or subjected to further cleanup. nih.gov This technique is advantageous for its speed and suitability for high-throughput screening. nih.gov For instance, a simple one-step protein precipitation with acetonitrile has been successfully used to prepare rat plasma samples for the simultaneous quantification of bedaquiline and this compound. researchgate.net
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and is used to achieve higher sensitivity and specificity. scispace.com This technique separates components of a mixture based on their physical and chemical properties as they are partitioned between a solid stationary phase and a liquid mobile phase. scispace.com For this compound, SPE has been applied following an initial protein precipitation step to further purify the sample, particularly in complex matrices like breast milk. nih.gov This combined approach ensures the removal of a broad range of interfering compounds. nih.gov The selection of the appropriate SPE sorbent is crucial for achieving optimal recovery and selectivity. scispace.com
Liquid-Liquid Extraction (LLE): This classic extraction technique involves partitioning the analyte between two immiscible liquid phases. While effective, it has been largely superseded by SPE in modern bioanalysis due to advantages such as reduced organic solvent consumption, elimination of emulsion formation, and easier automation. scispace.com However, LLE has been used in earlier analytical methods for bedaquiline and its metabolites for metabolite profiling purposes. nih.gov
The choice of extraction strategy depends on the complexity of the biological matrix, the required sensitivity of the assay, and the analytical instrumentation being used. For peripheral blood mononuclear cells (PBMCs), which require more intensive processing, sample preparation involves thawing frozen cells, washing and resuspension in media, and centrifugation before proceeding to an extraction method like SPE. asm.org
| Extraction Technique | Biological Matrix | Key Reagents and Steps |
|---|---|---|
| Protein Precipitation (PPT) | Human Serum | Addition of a methanol-acetonitrile (160:840) precipitation reagent, followed by vortexing and centrifugation. nih.gov |
| Protein Precipitation (PPT) | Rat Plasma | Simple one-step addition of acetonitrile, followed by centrifugation. researchgate.net |
| Solid-Phase Extraction (SPE) with PPT | Human Breast Milk | Initial protein precipitation followed by solid-phase extraction for cleanup. nih.gov |
| Solid-Phase Extraction (SPE) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Cell washing and pelleting, followed by SPE for extraction and cleanup. asm.org |
| Liquid-Liquid Extraction (LLE) | Human Hepatocyte Lysates & Medium | Extraction with a 4-fold volume of ethyl acetate, followed by vortexing, centrifugation, and drying of the organic phase. nih.gov |
Advancements and Limitations in this compound Quantification Research
Research into the quantification of this compound has significantly progressed, driven by the need for accurate pharmacokinetic monitoring and a deeper understanding of the drug's metabolic profile. The development of sophisticated analytical techniques has enabled highly sensitive and specific measurements, although certain limitations and challenges persist.
Advancements: The foremost advancement in the quantification of this compound is the widespread development and validation of methods using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). asm.org This technology has become the gold standard due to its superior sensitivity, specificity, and robustness compared to older techniques like HPLC with UV detection. allmultidisciplinaryjournal.comasm.org
Key advancements include:
High Sensitivity and Low Limits of Quantification (LLOQ): Modern LC-MS/MS methods can achieve LLOQs as low as 0.05 mg/L in human serum, allowing for accurate measurement of the metabolite even at low concentrations. nih.govasm.org
High Specificity: The use of multiple reaction monitoring (MRM) in tandem mass spectrometry allows for highly selective detection of this compound, distinguishing it from the parent drug and other endogenous matrix components. nih.gov
Simultaneous Quantification: Validated assays are capable of concurrently measuring both bedaquiline and this compound in a single analytical run, providing a comprehensive pharmacokinetic profile from a small sample volume. researchgate.netasm.org
Rapid Analysis and High Throughput: Optimization of chromatographic conditions has led to short run times, with some methods achieving a total run time of 2.6 minutes, facilitating high sample throughput suitable for clinical studies. nih.gov
Use of Stable Isotope-Labeled Internal Standards: The use of deuterated internal standards (e.g., bedaquiline-d6 and M2-d3-13C) improves the accuracy and precision of quantification by compensating for variability during sample preparation and instrument analysis. nih.govasm.org
Application to Diverse Matrices: Robust methods have been successfully developed and validated for various complex biological matrices beyond plasma and serum, including breast milk and intracellular compartments (PBMCs), providing crucial data on drug distribution. nih.govasm.org
Limitations: Despite these advancements, several limitations and challenges remain in the quantification of this compound.
Technical Complexity and Cost: LC-MS/MS systems are expensive to acquire and maintain, and they require operation by highly skilled personnel. nih.gov This can limit their availability in clinical laboratories, especially in resource-limited settings where tuberculosis is most prevalent. nih.gov
Lack of Method Standardization: While numerous validated methods exist, variations in protocols, instrumentation, and calibration standards between laboratories can lead to inter-laboratory variability in results. This poses a challenge for comparing data across different clinical studies.
Matrix Effects: Although LC-MS/MS is highly specific, endogenous components in biological samples can interfere with the ionization of the analyte, leading to ion suppression or enhancement. This "matrix effect" can compromise the accuracy of quantification if not properly addressed during method development and validation. asm.org
Limited Availability of Simpler Methods: While simpler and more accessible methods like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection have been developed for the parent drug, bedaquiline, they often lack the required sensitivity and specificity for quantifying the lower concentrations of the M2 metabolite in biological samples. allmultidisciplinaryjournal.comamazonaws.com
Genomic Resistance Diagnosis: While not a direct limitation of chemical quantification, it is noteworthy that genomic sequencing of candidate genes to predict bedaquiline resistance has shown insufficient sensitivity, highlighting the continued importance of phenotypic and pharmacokinetic monitoring through direct quantification of the drug and its metabolites. nih.gov
| Advancements | Limitations |
|---|---|
| Development of highly sensitive and specific LC-MS/MS methods. asm.org | High cost and technical complexity of LC-MS/MS instrumentation. nih.gov |
| Ability to simultaneously quantify bedaquiline and this compound. researchgate.net | Requirement for highly skilled personnel to operate and maintain equipment. nih.gov |
| Short analytical run times enabling high sample throughput. nih.gov | Potential for matrix effects (ion suppression/enhancement) affecting accuracy. asm.org |
| High precision and accuracy through the use of stable isotope-labeled internal standards. nih.gov | Lack of standardization across different laboratories and studies. |
| Successful application to complex matrices like breast milk and PBMCs. nih.govasm.org | Limited availability in resource-constrained clinical settings. nih.gov |
Structure Activity Relationship Sar Studies of N Monodesmethyl Bedaquiline
Structural Modifications and Analog Synthesis Based on Metabolite Structure
The study of bedaquiline's metabolites, including N-monodesmethyl bedaquiline (B32110), provides valuable insights for the design of new analogues. Medicinal chemistry programs have focused on developing second-generation diarylquinolines, such as TBAJ-876, to improve upon the properties of bedaquiline. A key part of this development involves the directed chemical synthesis of major metabolites to unequivocally characterize their structures and biological activities.
Synthetic strategies have been developed to produce a wide range of diarylquinoline analogues by modifying various parts of the molecular scaffold, including the A/B-ring quinoline (B57606) core and the C/D-ring units. These efforts aim to create compounds with improved properties, such as reduced lipophilicity and enhanced safety profiles. The knowledge that N-demethylation can either decrease activity (as with bedaquiline) or result in a highly active compound (as with TBAJ-876) informs these design strategies, allowing chemists to fine-tune the dimethylamino side chain or other parts of the molecule to optimize the activity of both the parent drug and its potential metabolites.
Computational Modeling and Molecular Docking Studies with Mycobacterial Targets
Computational methods are essential tools for understanding the interaction between diarylquinolines and their molecular target, the c-subunit of the F1Fo-ATP synthase in Mycobacterium tuberculosis. Molecular docking and molecular dynamics simulations help to identify the essential interactions responsible for the binding of these inhibitors to the protein.
Studies on bedaquiline and its analogues have revealed that the drug binds to a surface pocket on the oligomeric c-ring of the ATP synthase, inhibiting its rotation and disrupting cellular energy production. The binding is stabilized by a network of interactions. For N-monodesmethyl bedaquiline, the removal of a methyl group from the terminal nitrogen atom would subtly alter its size, lipophilicity, and interaction profile within the binding site. This structural change likely accounts for the observed reduction in binding affinity and, consequently, its lower antimycobacterial potency compared to the parent drug. Integrating these computational studies with experimental data provides a holistic understanding of how specific structural features of the molecule, such as the N,N-dimethylamino group, contribute to its binding and inhibitory activity.
Correlation Between Structural Features and In Vitro Antimycobacterial Potency
A clear correlation exists between the N-demethylation of bedaquiline and its reduced in vitro antimycobacterial potency. The primary structural change—the conversion of a tertiary amine to a secondary amine—directly results in a quantifiable decrease in activity against Mycobacterium tuberculosis and other mycobacterial species.
| Compound | Structural Feature | Relative In Vitro Potency |
|---|---|---|
| Bedaquiline | Terminal N,N-dimethylamino group | Baseline |
| This compound (M2) | Terminal N-methylamino group | 4- to 6-fold lower than Bedaquiline |
| Mycobacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |
|---|---|---|
| M. avium | 0.03 | 16 |
| M. abscessus subsp. abscessus | 0.13 | >16 |
| M. abscessus subsp. massiliense | 0.13 | >16 |
The SAR data from this compound underscore the importance of the terminal dimethylamino group for maximizing the antimycobacterial activity of the bedaquiline scaffold.
Role and Significance of N Monodesmethyl Bedaquiline in Bedaquiline Pharmacology Pre Clinical Perspective
Contribution to Overall Antitubercular Activity in Animal Models
In vitro assessments have established that N-monodesmethyl bedaquiline (B32110) is an active derivative, but it is less potent than bedaquiline. researchgate.net Specifically, against Mycobacterium tuberculosis, bedaquiline is approximately 5-fold more potent than its N-desmethyl metabolite. researchgate.net The effects of the two compounds have been shown to be additive in vitro. researchgate.net
Metabolic Profile Implications for Drug Development and Optimization
The metabolic pathway of bedaquiline to N-monodesmethyl bedaquiline is a key consideration in drug development, primarily due to its reliance on the cytochrome P450 (CYP) enzyme system.
Bedaquiline is metabolized principally through N-demethylation to form this compound (M2). nih.gov This process is predominantly mediated by the CYP3A4 isoenzyme. nih.govnih.gov However, further in vitro studies using human hepatocytes and recombinant human P450s have revealed that other enzymes also contribute to this metabolic conversion. Specifically, CYP2C8 and CYP2C19 have been identified as participants in bedaquiline N-demethylation. nih.gov
The involvement of multiple CYP isoforms has significant implications for drug-drug interactions. The reliance on CYP3A4 means that co-administration with strong inducers or inhibitors of this enzyme can alter bedaquiline and M2 concentrations. The contribution of CYP2C8 and CYP2C19 suggests that N-demethylation may not be entirely blocked even when a patient is receiving a CYP3A4 inhibitor. nih.gov This understanding of the metabolic profile is critical for optimizing drug regimens and predicting potential interactions, which is a vital aspect of the ongoing development and clinical application of bedaquiline.
Table 1: Enzymatic Kinetics of Bedaquiline N-demethylation
This table shows the Michaelis-Menten constant (Km) values for the cytochrome P450 enzymes involved in the formation of this compound.
| Enzyme | Km (µM) |
|---|---|
| CYP3A4 | 8.5 |
| CYP2C8 | 13.1 |
| CYP2C19 | 21.3 |
Data sourced from Liu, K. et al. (2014). nih.gov
Potential for Resistance Mechanisms Involving Metabolite Formation or Efflux
Resistance to bedaquiline can emerge through mechanisms that are not related to its direct target, ATP synthase. These non-target-based resistance mechanisms often involve the MmpS5-MmpL5 efflux pump, which can affect susceptibility to both bedaquiline and, by extension, its metabolites.
A primary mechanism of low-level bedaquiline resistance involves mutations in the Rv0678 gene. This gene encodes a transcriptional repressor that controls the expression of the genes for the MmpS5-MmpL5 efflux pump. Mutations that impair the function of the Rv0678 repressor lead to the upregulation or overexpression of this efflux pump system. This overexpression results in the increased removal of the drug from the bacterial cell, leading to decreased susceptibility.
In murine isolates, Rv0678 resistance-associated variants have been shown to increase the minimum inhibitory concentrations (MICs) of bedaquiline by 2- to 8-fold. While these mutations confer resistance, the level is often considered low, and in some murine studies, a moderate MIC increase (3-fold) could be overcome by increasing the bedaquiline dose.
The MmpS5-MmpL5 efflux pump is central to a significant non-target-based resistance pathway for bedaquiline. By actively transporting the drug out of the Mycobacterium tuberculosis cell, its overexpression reduces the intracellular concentration of bedaquiline, thereby diminishing its efficacy. As this compound shares structural similarities with the parent compound, its transport and susceptibility are also influenced by this efflux system.
Pre-clinical studies have explored the possibility of reversing this resistance mechanism using efflux pump inhibitors. In vitro, the addition of inhibitors such as verapamil (B1683045) has been shown to decrease the MICs of bedaquiline in both drug-susceptible and drug-resistant isolates. However, in vivo studies in mice demonstrated that verapamil did not enhance the bactericidal effect of bedaquiline, indicating an inability to effectively reverse this efflux-based resistance in a whole-animal model.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies Incorporating Metabolite Exposure
Studies in the murine model of tuberculosis have investigated the PK/PD response following the administration of both bedaquiline and this compound. researchgate.net Both compounds are characterized by long terminal half-lives (approximately 50 to 60 hours in mice), which reflects a slow release from tissue compartments like the lungs and spleen. researchgate.net The bactericidal activity of bedaquiline in these models was found to be most strongly correlated with the total weekly drug exposure (Area Under the Curve, or AUC). researchgate.net
While population PK models have been developed to describe the disposition of both bedaquiline and M2 in patients, the foundational understanding from animal models is key. researchgate.net For instance, data from mouse models following administration of long-acting injectable bedaquiline provide a clear profile of the exposure of both the parent drug and the M2 metabolite over an extended period. researchgate.net This preclinical data is fundamental for designing clinical trials and optimizing dosing regimens to maximize efficacy while minimizing potential toxicity.
Table 2: Mean Plasma Concentrations of Bedaquiline and this compound (M2) in Mice
This table displays the mean plasma concentrations of bedaquiline and its M2 metabolite at various time points following a single 160-mg/kg intramuscular injection of long-acting bedaquiline in mice (n=5 per time point).
| Time Post-Injection (days) | Bedaquiline Conc. (ng/mL) | M2 Metabolite Conc. (ng/mL) |
|---|---|---|
| 1 | 1010 | 104 |
| 7 | 2070 | 286 |
| 14 | 1930 | 312 |
| 28 | 1280 | 293 |
| 56 | 562 | 188 |
| 84 | 231 | 89.6 |
Data adapted from Olivas, C.S. et al. (2021). researchgate.net
Future Research Directions for N Monodesmethyl Bedaquiline
Exploration of Undiscovered Biological Activities in Pre-clinical Settings
While the antimycobacterial activity of N-monodesmethyl bedaquiline (B32110) is acknowledged, its broader biological effects remain largely unexplored. In vitro studies have indicated that M2 may be a more potent inducer of phospholipidosis than bedaquiline, a condition characterized by the accumulation of phospholipids (B1166683) in tissues. frontiersin.orgnih.gov This finding raises questions about other potential cellular and physiological activities of the metabolite.
Future pre-clinical research should focus on a systematic screening of N-monodesmethyl bedaquiline against a wide array of biological targets. This could unveil previously unknown interactions with host cell receptors, enzymes, or signaling pathways that are independent of its effect on mycobacterial ATP synthase. Such studies are crucial for building a comprehensive safety and activity profile of the metabolite.
Table 1: Known and Potential Biological Activities of this compound
| Biological Activity | Current Understanding | Future Research Focus |
| Antimycobacterial Activity | 3- to 6-fold lower than bedaquiline europa.eu | Elucidation of its precise mechanism of action and spectrum of activity against different mycobacterial strains. |
| Induction of Phospholipidosis | Potentially more potent than bedaquiline frontiersin.orgnih.gov | In-depth investigation of the underlying mechanisms and the long-term consequences in various tissues. |
| Cardiotoxicity | Implicated as a potential contributor to QT prolongation associated with bedaquiline frontiersin.org | Direct assessment of its effects on cardiac ion channels and cardiac function in pre-clinical models. |
| Undiscovered Activities | Largely unknown | Broad-spectrum screening against various cellular targets to identify novel biological interactions. |
Development of Novel Analytical Techniques for Enhanced Metabolite Profiling
Accurate and sensitive quantification of this compound in biological matrices is fundamental for pharmacokinetic studies and for understanding its contribution to both therapeutic and potential toxic effects. Several analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and reverse-phase high-performance liquid chromatography (RP-HPLC), have been developed and validated for the simultaneous determination of bedaquiline and its M2 metabolite in human serum and plasma. nih.govallmultidisciplinaryjournal.comjournaljpri.com
Future efforts in this area should aim to develop novel analytical techniques with enhanced sensitivity and specificity. This could include the development of methods for quantifying this compound in different tissues to better understand its distribution and accumulation. researchgate.net Furthermore, advanced analytical approaches could facilitate the identification and characterization of further downstream metabolites, providing a more complete picture of bedaquiline's metabolic fate.
Table 2: Current Analytical Methods for this compound
| Analytical Technique | Matrix | Key Features | Reference |
| LC-MS/MS | Human Serum | Linear range of 0.05 to 6.00 mg/L for both bedaquiline and M2. nih.gov | nih.gov |
| RP-HPLC | Bulk Drug | Validated according to ICH guidelines for accuracy, precision, and robustness. allmultidisciplinaryjournal.com | allmultidisciplinaryjournal.com |
| RP-HPLC | Bulk Drug | Linear concentration range of 5-25μg/ml. journaljpri.com | journaljpri.com |
Further Elucidation of Structure-Activity Relationships for Metabolite Derivatives
Understanding the structure-activity relationship (SAR) is a cornerstone of drug development, enabling the design of molecules with improved efficacy and reduced toxicity. While SAR studies have been conducted for analogs of the parent drug, bedaquiline, by modifying its core structure, similar investigations focused on derivatives of this compound are lacking. nih.govresearchgate.net
The key structural difference between bedaquiline and its M2 metabolite is the absence of one methyl group on the terminal nitrogen atom. nih.gov Future research should explore how modifications to the this compound structure impact its biological activity. This could involve synthesizing a series of derivatives with alterations at various positions of the molecule and evaluating their antimycobacterial potency and potential for off-target effects. Such studies would provide valuable insights into the pharmacophore of the metabolite and could guide the design of novel antitubercular agents with improved metabolic profiles.
Investigation of Metabolite-Specific Drug Resistance Pathways in Laboratory Strains
The emergence of drug resistance is a significant threat to the long-term efficacy of anti-tuberculosis drugs. For bedaquiline, resistance is primarily associated with mutations in the atpE gene, which encodes the drug's target, ATP synthase, and in the Rv0678 gene, a transcriptional repressor of the MmpS5-MmpL5 efflux pump. oup.comnih.govnih.govfrontiersin.orgnih.gov
Given that this compound is a persistent metabolite, it is crucial to investigate whether it can select for unique drug resistance pathways. Laboratory-based studies using Mycobacterium tuberculosis strains exposed to sub-inhibitory concentrations of this compound could help identify novel resistance-conferring mutations. Understanding if the metabolite drives the emergence of resistance through mechanisms different from the parent drug is essential for predicting and potentially mitigating the development of clinical resistance.
Advanced In Vitro and In Vivo (Animal) Studies on Metabolite-Target Interactions
While it is known that this compound has reduced antimycobacterial activity, the precise nature of its interaction with the mycobacterial ATP synthase and other potential targets is not fully characterized. europa.eu Advanced in vitro studies are needed to quantify the binding affinity of the metabolite to its primary target and to explore potential interactions with other essential mycobacterial enzymes.
Q & A
Q. What is the metabolic pathway of bedaquiline, and how does N-Monodesmethyl bedaquiline (M2) influence its pharmacokinetics?
Bedaquiline is metabolized primarily via CYP3A4-mediated N-demethylation to form M2, its major circulating metabolite. M2 exhibits 4-5-fold lower systemic exposure in humans compared to the parent drug, though both demonstrate concentration-dependent bactericidal effects . Methodologically, pharmacokinetic studies should quantify both bedaquiline and M2 using validated assays to account for inter-individual variability in CYP3A4 activity, particularly in patients co-administered CYP3A4 inhibitors or inducers (e.g., rifamycins).
Q. What validated analytical methods are used to quantify this compound in physiological fluids?
A reversed-phase HPLC-UV method (RP-C18 column, pH 7.4) has been validated for detecting bedaquiline and M2 in physiological fluids. Key validation parameters include:
- Limit of Detection (LOD): 0.1 µg/mL
- Limit of Quantification (LOQ): 0.3 µg/mL
- Relative Standard Deviation (RSD): <5% for intra- and inter-day precision This method is robust for pharmacokinetic studies but requires cross-validation for tissue-specific matrices (e.g., liver homogenates) .
Advanced Research Questions
Q. How can researchers isolate the bactericidal contributions of bedaquiline versus M2 in preclinical models?
Experimental designs may include:
- CYP3A4 knockout models to suppress M2 formation and compare efficacy to wild-type systems.
- Dose-ranging studies with synthetic M2 to establish its standalone MIC values against Mycobacterium tuberculosis (MTB).
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrating time-kill curves for both compounds. Such approaches address confounding factors like metabolic interconversion and tissue-specific distribution .
Q. What strategies mitigate bias when assessing CYP3A4 polymorphism effects on M2 formation in diverse populations?
- Genotype-stratified clinical cohorts: Enroll participants with CYP3A4*1B, *22, or other variants and measure M2:bedaquiline exposure ratios.
- In vitro microsomal assays: Use recombinant CYP3A4 variants to quantify metabolic rates.
- Population pharmacokinetic modeling: Incorporate genetic and demographic covariates to predict inter-individual variability .
Q. How should metabolite data (M2) be integrated into bedaquiline dosing optimization models?
Key considerations include:
- Non-linear kinetics: M2 accumulation may occur with prolonged bedaquiline exposure due to auto-inhibition of CYP3A4.
- Drug-drug interactions (DDIs): Rifampicin reduces bedaquiline exposure by 52% via CYP3A4 induction, indirectly lowering M2 levels.
- Mechanistic PK/PD models: Use Bayesian frameworks to link M2 concentrations to bactericidal outcomes in target tissues (e.g., lungs) .
Q. What study designs evaluate the impact of CYP3A4 modulators on M2 pharmacokinetics?
- Clinical DDI trials: Co-administer bedaquiline with potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifapentine) and measure M2:bedaquiline AUC ratios.
- In vitro hepatocyte models: Screen for M2 formation rates under varying CYP3A4 activity conditions.
- Physiologically based pharmacokinetic (PBPK) modeling: Simulate DDIs in virtual populations to prioritize clinical testing .
Methodological Challenges and Contradictions
- Efficacy attribution: Despite M2’s bactericidal activity in vitro, clinical efficacy is primarily attributed to bedaquiline due to its higher exposure . Conflicting data on organ-specific efficacy (e.g., spleen vs. liver in murine models) suggest tissue penetration differences, but M2’s role remains unstudied .
- Analytical limitations: While HPLC-UV detects M2, mass spectrometry (LC-MS/MS) is preferred for low-concentration matrices (e.g., cerebrospinal fluid) .
Tables
| Parameter | Bedaquiline | M2 | Reference |
|---|---|---|---|
| Primary Metabolic Enzyme | CYP3A4 | CYP3A4 | |
| Plasma Exposure (AUC) | 100% | 20-25% of parent | |
| Bactericidal Activity | Concentration-dependent | Concentration-dependent | |
| Key Analytical Method | RP-HPLC-UV (pH 7.4) | RP-HPLC-UV (pH 7.4) |
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